molecular formula C11H21ClN2O3 B12048133 (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12048133
M. Wt: 264.75 g/mol
InChI Key: JBVLOANZKQFDPM-YWUTZLAHSA-N
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Description

Angiotensin-Converting Enzyme (ACE) Inhibition Dynamics

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride inhibits ACE through competitive binding to the enzyme’s active site. ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The compound’s pyrrolidine ring and amino acid side chains facilitate interactions with critical residues in the ACE catalytic domain.

Key structural features contributing to ACE inhibition include:

  • Stereochemical configuration : The (2S,3S) configuration of the amino-methylpentanoyl group enhances spatial compatibility with ACE’s hydrophobic S1 and S2 subsites.
  • Zinc coordination : The carboxylic acid group coordinates with the zinc ion at ACE’s active site, mimicking the natural substrate’s interaction.
  • Hydrogen bonding : The amino group forms hydrogen bonds with Glu384 and His353, stabilizing the enzyme-inhibitor complex.

Comparative studies with milk-derived ACE inhibitors, such as isoleucyl-prolyl-proline (IPP), reveal that this compound exhibits a similar IC50 range (~5 μM). However, its pyrrolidine moiety introduces additional steric constraints, potentially improving selectivity for ACE over other metalloproteases.

Dipeptidyl Peptidase-IV (DPP-IV) Competitive Binding Interactions

The compound competitively inhibits DPP-IV by occupying its substrate-binding cleft. DPP-IV, a serine protease, cleaves N-terminal dipeptides from incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition preserves GLP-1 activity, enhancing glucose-dependent insulin secretion.

Binding Interactions :

  • Pyrrolidine ring : The pyrrolidine scaffold mimics the proline-rich region of DPP-IV substrates, enabling hydrophobic interactions with Phe357 and Tyr547.
  • Amino acid side chain : The (2S,3S)-2-amino-3-methylpentanoyl group engages in hydrogen bonding with Arg125 and Glu205, critical for substrate recognition.
  • Steric hindrance : The methyl group at the 3-position creates steric clashes with the DPP-IV catalytic triad (Ser630, Asp708, His740), reducing enzymatic turnover.

Selectivity studies demonstrate that stereochemical variations, such as the allo isomer, increase off-target inhibition of DPP8/DPP9 by 8.5-fold compared to the threo isomer. However, the (2S,3S) configuration in this compound minimizes such interactions, favoring DPP-IV specificity.

Structural Determinants of Dual ACE/DPP-IV Inhibitory Activity

The dual inhibitory activity of (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride arises from conserved structural motifs that accommodate both ACE and DPP-IV active sites.

Shared Structural Features :

Feature Role in ACE Inhibition Role in DPP-IV Inhibition
Pyrrolidine ring Stabilizes hydrophobic interactions Mimics proline substrate
Carboxylic acid group Zinc ion coordination Polar interaction with Arg125
(2S,3S) configuration Optimizes subsite occupancy Reduces off-target binding

Mechanistic Synergy :

  • The compound’s bifunctional design allows simultaneous engagement with ACE’s zinc-binding domain and DPP-IV’s substrate-recognition site.
  • Molecular dynamics simulations suggest that conformational flexibility in the pyrrolidine ring enables adaptation to both enzyme geometries.

Casein hydrolysates with dual ACE/DPP-IV inhibitory activity (IC50: 0.38–0.39 mg/mL) provide a comparative framework, though this synthetic compound achieves higher potency due to optimized stereochemistry and functional group placement.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H/t7-,8-,9-;/m0./s1

InChI Key

JBVLOANZKQFDPM-YWUTZLAHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Protective Group Strategy

The synthesis begins with Boc (tert-butoxycarbonyl) protection of the amino terminus of (2S,3S)-2-amino-3-methylpentanoic acid (isoleucine derivative) to prevent undesired side reactions during coupling. Simultaneously, the carboxylic acid group of L-proline is activated as a methyl ester to facilitate subsequent acylation.

Key Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base : Triethylamine (TEA) for neutralizing HCl byproducts.

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPC) with catalytic N-hydroxysuccinimide (NHS).

Coupling of Isoleucine and Proline Derivatives

The Boc-protected isoleucine derivative is coupled to proline methyl ester via a carbodiimide-mediated reaction. For example, Boc-l-Ile-l-Pro-OMe is synthesized by reacting Boc-l-Ile-OH with L-proline methyl ester hydrochloride in the presence of DIPC and TEA at 0–10°C. Deprotection of the methyl ester using lithium hydroxide (LiOH) yields the free carboxylic acid, which is then activated for subsequent cyclization or further functionalization.

Linear Peptide Assembly and Cyclization

Formation of the Linear Intermediate

The linear precursor, Boc-l-Ile-l-Pro-OH, is coupled with additional peptide fragments if required. For instance, in analogous syntheses, tetrapeptide units like Boc-l-Phe-l-Pro-l-Pro-l-Tyr-OMe are assembled before deprotection and cyclization.

Critical Parameters :

  • Temperature : Reactions are conducted at 0–10°C to minimize racemization.

  • Stoichiometry : A 1:1 molar ratio of acyl donor to acceptor ensures optimal yields.

Cyclization via Pentafluorophenyl Esters

Cyclization of the linear peptide is achieved using pentafluorophenyl (PFP) esters, which enhance reactivity while reducing side reactions. The linear heptapeptide precursor is treated with PFP and TEA in THF, followed by slow warming to room temperature to facilitate intramolecular acyl transfer.

Hydrochloride Salt Formation

Acidic Deprotection and Salt Precipitation

The Boc group is removed using trifluoroacetic acid (TFA), and the resulting free amine is treated with hydrochloric acid (HCl) gas in ethanol or THF to precipitate the hydrochloride salt. For example, introducing HCl gas into a reaction mixture at pH 2 under reflux conditions yields crystalline (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid hydrochloride.

Optimized Conditions :

  • Solvent : Ethanol or acetone for high-purity crystallization.

  • pH Control : Maintained at ~2 to ensure complete protonation of the amine.

Analytical Characterization

Spectroscopic Validation

  • FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I) confirm successful coupling.

  • NMR : ¹H NMR signals at δ 4.22 ppm (proline α-H) and δ 1.70 ppm (isoleucine γ-CH₃) verify stereochemical integrity.

  • Mass Spectrometry : ESI-MS m/z 314.1 [M+H]⁺ aligns with the theoretical molecular mass.

Purity Assessment

Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves the compound as a single peak, confirming >98% purity.

Industrial-Scale Production Considerations

Fermentation-Based Synthesis

While chemical synthesis dominates, microbial fermentation using Lactobacillus helveticus offers a scalable alternative. This method leverages bacterial proteases to catalyze dipeptide bond formation, though yields are substrate-dependent and require optimization.

Cost-Benefit Analysis

Table 1 : Comparison of Synthesis Methods

MethodYield (%)Purity (%)Cost (USD/g)
Solution-Phase82.298.5120
Solid-Phase75.497.8150
Fermentation65.095.090

Challenges and Optimization Strategies

Racemization Mitigation

Low-temperature reactions (0–10°C) and minimized basic conditions reduce epimerization at chiral centers. For example, using DIPC instead of DCC decreases racemization by 12%.

Solvent Selection

THF outperforms DMF in coupling efficiency (89% vs. 76%) due to better solubility of peptide intermediates .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antihypertensive Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antihypertensive effects. A study demonstrated that (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This inhibition can lead to vasodilation and reduced blood pressure levels.

Table 1: Antihypertensive Effects of Pyrrolidine Derivatives

CompoundACE Inhibition (%)Reference
(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride65%
Other Pyrrolidine Derivative55%

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Studies show that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease
In a controlled study, administration of (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride resulted in a significant decrease in amyloid-beta accumulation in neuronal cultures, suggesting its potential use in Alzheimer's treatment.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For instance, it has shown effectiveness in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme associated with glucose metabolism and diabetes management.

Table 2: Enzyme Inhibition Profiles

EnzymeInhibition IC50 (µM)Reference
Dipeptidyl Peptidase IV12 µM
Angiotensin-Converting Enzyme8 µM

Role in Protein Synthesis

The compound is also being studied for its role as a building block in peptide synthesis. Its unique structure allows for the formation of peptides with enhanced stability and bioactivity.

Antidiabetic Applications

Given its inhibitory action on DPP-IV, research has focused on the potential of (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride as an antidiabetic agent. Clinical trials are underway to evaluate its efficacy in lowering blood glucose levels in diabetic patients.

Case Study: Clinical Trials
Preliminary results from Phase II clinical trials indicate that patients receiving this compound showed a significant reduction in HbA1c levels compared to the placebo group.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Table 3: Anti-inflammatory Effects

ConditionCytokine Reduction (%)Reference
Rheumatoid ArthritisIL-6: 40%
Inflammatory Bowel DiseaseTNF-alpha: 35%

Mechanism of Action

The mechanism of action of (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Biological Activity

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with a carboxylic acid group and a side chain that includes an amino group. Its chemical formula is C₁₁H₁₈N₂O₄·HCl, and it has a molecular weight of approximately 274.73 g/mol.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. Research indicates that compounds with similar structures can act as NMDA receptor antagonists, which are crucial in modulating synaptic plasticity and memory function.

NMDA Receptor Interaction

Studies have shown that certain analogs of pyrrolidine derivatives exhibit selective antagonistic effects on NMDA receptors, leading to potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrolidine ring can enhance binding affinity and selectivity for NMDA receptor subtypes .

Biological Activities

  • Neuroprotective Effects :
    • Research indicates that the compound may exert neuroprotective effects by inhibiting excitotoxicity mediated through NMDA receptors. This property is particularly relevant in the context of neurodegenerative diseases where glutamate-induced neuronal damage is a concern .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells. This activity could further contribute to its neuroprotective effects .
  • Anti-Cancer Potential :
    • Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of Alzheimer's disease demonstrated that administration of (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid; hydrochloride resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to the compound's ability to inhibit NMDA receptor-mediated excitotoxicity .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that this compound could significantly inhibit cell growth and induce apoptosis. The study highlighted the importance of specific structural features for enhancing cytotoxic activity against cancer cells .

Data Table: Summary of Biological Activities

Activity Effect Mechanism
NeuroprotectionImproved cognitive functionNMDA receptor antagonism
AntioxidantReduced oxidative stressFree radical scavenging
Anti-cancerInduced apoptosis in cancer cellsModulation of survival signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Acid Chains

(2S,4R)-1-[(2S,3S)-2-Amino-3-methylpentanoyl]-4-hydroxypyrrolidine-2-carboxylic Acid
  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Key Differences: A hydroxyl group at the 4-position of the pyrrolidine ring (vs.
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₁H₂₁ClN₂O₄
  • Key Differences: A 3,3-dimethylbutanoyl substituent (vs. 3-methylpentanoyl in the target) and a hydroxyl group on pyrrolidine.
  • Implications : The dimethyl group introduces steric hindrance, which may reduce enzymatic degradation but lower binding affinity to certain targets (e.g., ACE inhibitors).

Hydrochloride Salts of Pyrrolidine Derivatives

(2S)-2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₅ClFNO₂
  • Key Differences: A fluorophenylmethyl substituent replaces the amino acid-derived acyl group.
Quinapril Hydrochloride
  • Molecular Formula : C₂₅H₃₁ClN₂O₅
  • Key Differences : A larger ACE inhibitor with an isoqunioline ring and ester group.
  • Implications : The extended structure enables potent angiotensin-converting enzyme (ACE) inhibition, whereas the target compound lacks such complex pharmacophores.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility (Water) Biological Relevance
Target Compound C₁₁H₂₁ClN₂O₃ 264.75 (2S,3S)-Amino-3-methylpentanoyl, no hydroxyl Moderate (HCl salt) Peptide intermediate
(2S,4R)-4-Hydroxy Analog C₁₁H₂₀N₂O₄ 244.29 4-Hydroxypyrrolidine High Metabolic intermediate
(2S,4R)-3,3-Dimethylbutanoyl Derivative C₁₁H₂₁ClN₂O₄ 280.75 3,3-Dimethylbutanoyl, 4-hydroxypyrrolidine Moderate Research inhibitor
(2S)-2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride C₁₂H₁₅ClFNO₂ 259.70 Fluorophenylmethyl substituent Low CNS-targeting candidate
Quinapril Hydrochloride C₂₅H₃₁ClN₂O₅ 475.98 Isoquinoline ring, ester group Moderate Clinically used ACE inhibitor

Research Findings and Functional Insights

  • Metabolic Stability : The target compound’s lack of hydroxyl groups (vs. ) may reduce oxidative metabolism, enhancing plasma half-life.
  • Bioactivity : Unlike ACE inhibitors (e.g., quinapril), the target compound lacks the proline-adjacent carboxylate or aromatic groups critical for ACE binding, suggesting divergent applications (e.g., peptide synthesis intermediates).
  • Solubility : Hydrochloride salts generally improve aqueous solubility, but substituents like fluorophenyl or dimethyl groups counteract this via hydrophobicity.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyrrolidine ring with (2S)-configuration and an (2S,3S)-configured amino-methylpentanoyl side chain. The stereochemistry is critical for its biological interactions, as small deviations can alter binding affinity or enzymatic recognition. The hydrochloride salt enhances solubility in aqueous media, which is advantageous for in vitro assays .

Q. What are the standard protocols for handling and storage to ensure stability?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the amide bond. Use inert atmospheres (e.g., argon) during synthesis to avoid oxidation. Solubility in polar solvents (e.g., water, methanol) is improved by the hydrochloride salt, but prolonged exposure to moisture should be avoided to prevent degradation .

Advanced Research Questions

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